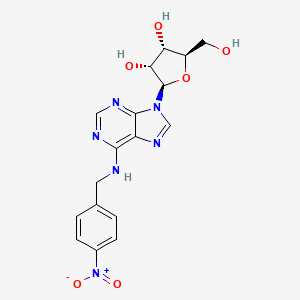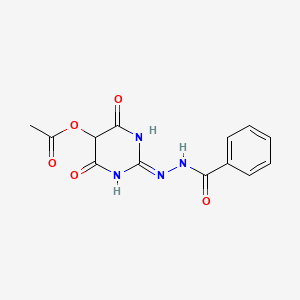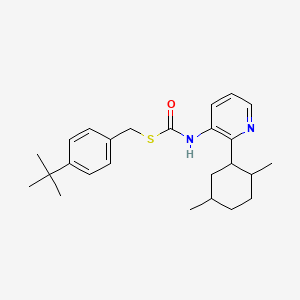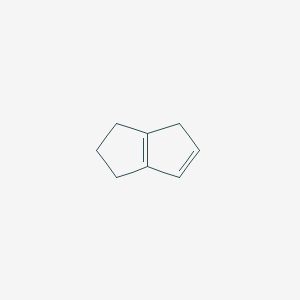
2-(Phenylmethanesulfinyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzylsulfinyl)phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. N-(Benzylsulfinyl)phthalimide, in particular, is recognized for its role as a sulfenylating agent in various organic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzylsulfinyl)phthalimide typically involves the reaction of phthalimide with benzylsulfinyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction . The reaction can be represented as follows:
Phthalimide+Benzylsulfinyl chloride→N-(Benzylsulfinyl)phthalimide+HCl
Industrial Production Methods
Industrial production of N-(Benzylsulfinyl)phthalimide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Benzylsulfinyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, pyridine.
Major Products Formed
Oxidation: N-(Benzylsulfonyl)phthalimide.
Reduction: N-(Benzylthio)phthalimide.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Scientific Research Applications
N-(Benzylsulfinyl)phthalimide has several applications in scientific research:
Chemistry: Used as a sulfenylating agent in organic synthesis to introduce sulfenyl groups into various substrates.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of N-(Benzylsulfinyl)phthalimide involves its role as an electrophilic sulfenylating agent. The sulfinyl group is highly electrophilic, allowing it to react with nucleophiles to form C-S bonds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Sulfenyl)succinimides: Similar sulfenylating agents used in organic synthesis.
N-(Aryl/alkylsulfenyl)phthalimides: Other derivatives of phthalimide with sulfenyl groups.
Uniqueness
N-(Benzylsulfinyl)phthalimide is unique due to its specific benzylsulfinyl group, which imparts distinct reactivity and selectivity in sulfenylation reactions. This makes it a valuable reagent in organic synthesis compared to other sulfenylating agents .
Properties
CAS No. |
40167-14-4 |
|---|---|
Molecular Formula |
C15H11NO3S |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-benzylsulfinylisoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3S/c17-14-12-8-4-5-9-13(12)15(18)16(14)20(19)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
KIJRAOHPROESOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)

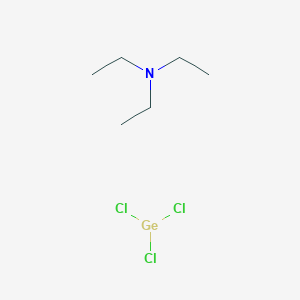
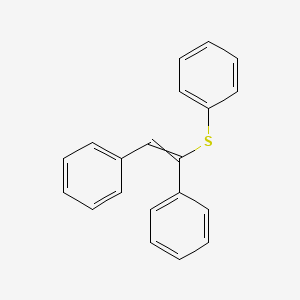
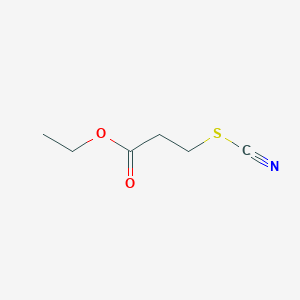
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
